molecular formula C34H39N3O B11557378 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one

9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B11557378
M. Wt: 505.7 g/mol
InChI Key: HORALVKPCRKEEY-UHFFFAOYSA-N
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Description

9-[2-(Dibenzylamino)ethyl]-6-[(piperidin-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one is a complex organic compound with a molecular formula of C29H30N2O. This compound is part of the carbazole family, known for its diverse applications in medicinal chemistry and material science. The structure features a carbazole core, substituted with dibenzylaminoethyl and piperidinylmethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(dibenzylamino)ethyl]-6-[(piperidin-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: The initial step involves the cyclization of appropriate precursors to form the carbazole core.

    Substitution Reactions: The introduction of the dibenzylaminoethyl and piperidinylmethyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Quality Control: Employing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

9-[2-(Dibenzylamino)ethyl]-6-[(piperidin-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong bases like sodium hydride (NaH) in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Various substituted carbazole compounds depending on the nucleophile used.

Scientific Research Applications

9-[2-(Dibenzylamino)ethyl]-6-[(piperidin-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-[2-(dibenzylamino)ethyl]-6-[(piperidin-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole

Uniqueness

Compared to similar compounds, 9-[2-(dibenzylamino)ethyl]-6-[(piperidin-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one stands out due to its unique substitution pattern. The presence of both dibenzylaminoethyl and piperidinylmethyl groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C34H39N3O

Molecular Weight

505.7 g/mol

IUPAC Name

9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C34H39N3O/c38-33-16-10-15-32-34(33)30-23-29(26-35-19-8-3-9-20-35)17-18-31(30)37(32)22-21-36(24-27-11-4-1-5-12-27)25-28-13-6-2-7-14-28/h1-2,4-7,11-14,17-18,23H,3,8-10,15-16,19-22,24-26H2

InChI Key

HORALVKPCRKEEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C(=O)CCC4)CCN(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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